N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-2-26-16-9-7-15(8-10-16)23-12-14(11-20(23)25)22-19(24)13-27-18-6-4-3-5-17(18)21/h3-10,14H,2,11-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMLABKPCSIMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 329.39 g/mol
The structure features a pyrrolidine core substituted with an ethoxyphenyl group and a fluorophenoxy acetamide moiety, which is believed to contribute to its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide exhibit antiviral properties, particularly against coronaviruses. For instance, derivatives of pyrrolidine compounds have shown significant antiviral activity in vitro, suggesting a potential therapeutic application in treating viral infections .
Anticonvulsant Activity
The compound has been evaluated for anticonvulsant properties. In particular, related compounds have demonstrated considerable anticonvulsant activity in both the pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The mechanism appears to involve modulation of benzodiazepine receptors, highlighting a pathway for potential therapeutic use in epilepsy .
Anti-inflammatory and Analgesic Effects
Research indicates that similar pyrrolidine derivatives possess anti-inflammatory and analgesic effects. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce pain responses in animal models, suggesting their potential utility in treating inflammatory diseases .
The biological activities of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide may be attributed to its ability to interact with various biological targets, including:
- Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : It may inhibit enzymes responsible for the synthesis of inflammatory mediators.
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of related compounds against various cell lines. For example, compounds exhibiting structural similarities have shown cytotoxic effects on cancer cell lines such as TK-10 and HT-29, indicating potential anticancer properties .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | TK-10 | 5.0 | Cytotoxic |
| Compound B | HT-29 | 3.0 | Cytotoxic |
In Vivo Studies
In vivo studies using rodent models have provided insights into the pharmacokinetics and pharmacodynamics of related compounds. These studies reported significant reductions in inflammation markers and pain responses when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
